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Compound of Interest

Compound Name: Jasmine lactone-d2

Cat. No.: B12385006

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for
deuterated jasmine lactone. Stable isotope-labeled compounds, such as deuterated jasmine
lactone, are invaluable tools in drug metabolism studies, pharmacokinetic research, and as
internal standards for quantitative mass spectrometry analysis.[1][2] This document outlines a
detailed, multi-step synthetic protocol, presents expected quantitative data in a clear tabular
format, and includes visualizations of the chemical synthesis and experimental workflow.

Proposed Synthetic Pathway

The synthesis of deuterated jasmine lactone can be approached through the deuteration of a
suitable precursor followed by lactonization. The following proposed pathway focuses on
introducing deuterium atoms at specific positions that are less susceptible to exchange under
typical biological conditions. The key steps involve the reduction of a triple bond to introduce
two deuterium atoms and the reduction of an ester to a hydroxyl group, which subsequently
attacks the activated carboxylic acid to form the lactone ring.

Click to download full resolution via product page

Caption: Proposed synthetic pathway for deuterated jasmine lactone.
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Experimental Protocols
Step 1: Protection of Pent-2-yn-1-ol

e Reaction: Pent-2-yn-1-ol is reacted with tert-butyldimethylsilyl chloride (TBDMSCI) to protect
the hydroxyl group.

Procedure: To a solution of pent-2-yn-1-ol (1.0 eq) and imidazole (2.5 eq) in dichloromethane
(DCM) at 0 °C, a solution of TBDMSCI (1.1 eq) in DCM is added dropwise. The reaction
mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated
aqueous NaHCO3 solution, and the organic layer is separated. The agueous layer is
extracted with DCM. The combined organic layers are washed with brine, dried over
anhydrous Na2S04, filtered, and concentrated under reduced pressure to afford 1-(tert-

butyldimethylsilyloxy)pent-2-yne.

Step 2: Alkynylation of Methyl 5-oxopentanoate

o Reaction: The protected pentyne is deprotonated with n-butyllithium (n-BuLi) and reacted
with methyl 5-oxopentanoate to form the carbon skeleton.

e Procedure: To a solution of 1-(tert-butyldimethylsilyloxy)pent-2-yne (1.1 eq) in anhydrous
tetrahydrofuran (THF) at -78 °C under an argon atmosphere, n-BuLi (1.1 eq, 2.5 M in
hexanes) is added dropwise. The mixture is stirred for 1 hour at -78 °C. A solution of methyl
5-oxopentanoate (1.0 eq) in anhydrous THF is then added dropwise. The reaction is stirred
for 3 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction
is quenched with saturated aqueous NH4CI solution and extracted with ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous Na2S0O4, filtered, and
concentrated. The crude product, methyl 5-hydroxydec-7-ynoate with the silyl protecting
group, is purified by column chromatography.

Step 3: Deuteration and Double Bond Formation

o Reaction: The triple bond is stereoselectively reduced to a Z-double bond with the
incorporation of two deuterium atoms using deuterium gas (D2) and Lindlar's catalyst.

e Procedure: The product from the previous step is dissolved in ethyl acetate, and Lindlar's
catalyst (5% Pd on CaCO3, poisoned with lead, 0.1 eq) and quinoline (1 eq) are added. The
flask is evacuated and backfilled with D2 gas three times. The reaction is stirred under a D2
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atmosphere (balloon pressure) at room temperature until the starting material is consumed
(monitored by TLC). The mixture is filtered through a pad of Celite, and the filtrate is
concentrated to give methyl (Z)-5-hydroxydec-7,8-d2-enoate.

Step 4: Saponification of the Ester

o Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid using lithium
hydroxide (LiOH).

e Procedure: To a solution of methyl (2)-5-hydroxydec-7,8-d2-enoate in a mixture of THF and
water (3:1), LiIOH (1.5 eq) is added. The reaction is stirred at room temperature for 4 hours.
The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 3
with 1 M HCI. The product is extracted with ethyl acetate, and the combined organic extracts
are washed with brine, dried over anhydrous Na2S04, and concentrated to yield (Z)-5-
hydroxydec-7,8-d2-enoic acid.

Step 5: Lactonization

o Reaction: The hydroxy acid undergoes intramolecular cyclization to form the d-lactone ring,
deuterated jasmine lactone.

e Procedure: To a solution of (Z)-5-hydroxydec-7,8-d2-enoic acid (1.0 eq) and 4-
dimethylaminopyridine (DMAP, 0.1 eq) in dry DCM at 0 °C, a solution of N,N'-
dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM is added dropwise. The reaction mixture is
stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is removed by
filtration. The filtrate is washed successively with 1 M HCI, saturated aqueous NaHCO3, and
brine. The organic layer is dried over anhydrous Na2S0O4, filtered, and concentrated. The
crude product is purified by column chromatography to afford deuterated jasmine lactone.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of deuterated
jasmine lactone.

Table 1: Reagents and Expected Yields
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Starting Expected Yield
Step . Key Reagents Product
Material (%)
1-(tert-
TBDMSCI, , _
1 Pent-2-yn-1-ol ) Butyldimethylsilyl 95
Imidazole
oxy)pent-2-yne
1-(tert- ] Methyl 5-
) ) n-BuLi, Methyl 5-
2 Butyldimethylsilyl hydroxydec-7- 70
oxopentanoate
oxy)pent-2-yne ynoate
Methyl 5- Methyl (Z2)-5-
Y D2, Lindlar's @)
3 hydroxydec-7- hydroxydec-7,8- 20
catalyst
ynoate d2-enoate
Methyl (2)-5- (2)-5-
4 hydroxydec-7,8- LiOH Hydroxydec-7,8- 92
d2-enoate d2-enoic acid
(2)-5-
Deuterated
5 Hydroxydec-7,8- DCC, DMAP 80

d2-enoic acid

Jasmine Lactone

Table 2: Expected Analytical Data for Deuterated Jasmine Lactone
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Analysis Expected Result
Molecular Formula C10H14D202
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow oil
Signals corresponding to the protons of the
lactone ring and the pentenyl side chain, with
1H NMR , o
the absence of signals for the vinylic protons at
the 7 and 8 positions.
Signals corresponding to the carbon atoms of
13C NMR

the jasmine lactone structure.

Mass Spectrometry (EI)

Molecular ion peak (M+) at m/z 170.

Isotopic Purity

>98% D2 incorporation

Experimental Workflow

The general workflow for each synthetic step is depicted in the following diagram.
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Caption: General experimental workflow for a single synthetic step.

This technical guide provides a robust framework for the synthesis of deuterated jasmine
lactone. The detailed protocols and expected data serve as a valuable resource for researchers
in need of this labeled compound for their studies. The application of such isotopically labeled
molecules is crucial for advancing our understanding of drug disposition and metabolism.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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